N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide

Medicinal Chemistry Linker Optimization Hydrogen Bonding

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2) is a synthetic benzofuransulfonamide derivative with the molecular formula C19H21NO6S and a molecular weight of 391.4 g/mol. It features a benzofuran core linked via a 2-methoxyethyl spacer to a 2,5-dimethoxybenzenesulfonamide moiety.

Molecular Formula C19H21NO6S
Molecular Weight 391.44
CAS No. 2034292-65-2
Cat. No. B2394476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide
CAS2034292-65-2
Molecular FormulaC19H21NO6S
Molecular Weight391.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3
InChIKeyNYGGQRGXTOJADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2): Structural and Procurement Baseline for a Bis-Methoxy Benzofuransulfonamide


N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2) is a synthetic benzofuransulfonamide derivative with the molecular formula C19H21NO6S and a molecular weight of 391.4 g/mol [1]. It features a benzofuran core linked via a 2-methoxyethyl spacer to a 2,5-dimethoxybenzenesulfonamide moiety. This compound belongs to a chemotype associated with carbonic anhydrase inhibition and antiproliferative activity, as demonstrated by structurally related benzofuran-based sulfonamides that achieve tumor-associated hCA IX/XII inhibition with KI values in the 10.0–97.5 nM range [2]. Its unique combination of a methoxyethyl linker and bis-methoxy phenylsulfonamide distinguishes it from other in-class candidates.

Why Generic Substitution Fails for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide: The Linker-Substitution-Pair Specificity Problem


Within the benzofuransulfonamide class, even minor structural modifications can drastically alter biological target engagement. The specific 2-methoxyethyl linker in CAS 2034292-65-2 is not interchangeable with the hydroxypropyl linker of CAS 1448045-02-0 or the unsubstituted propyl linker of CAS 2034604-03-8 without risking a change in hydrogen bonding capacity, conformational flexibility, and metabolic stability [1]. Similarly, the 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring critically modulates electron density and steric bulk, a parameter absent in the unsubstituted analog CAS 2034206-98-7. Research on related benzofuransulfonamides confirms that both the linker identity and aryl substitution pattern are critical determinants of hCA isoform selectivity, with KI values spanning an order of magnitude depending on these features [2]. Therefore, substituting any close analog without re-validation risks losing the specific pharmacological profile this compound is procured to investigate.

Quantitative Differentiation Evidence for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide Against Key Analogs


Linker Chemistry: 2-Methoxyethyl vs. 3-Hydroxypropyl Hydrogen Bond Acceptor/Donor Profile

CAS 2034292-65-2 incorporates a 2-methoxyethyl linker, which provides exactly 1 hydrogen bond acceptor (the methoxy oxygen) and 0 hydrogen bond donors on the linker. In contrast, the close analog CAS 1448045-02-0 (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide) uses a 3-hydroxypropyl linker, which introduces 1 hydrogen bond donor (the hydroxyl group) in addition to 1 acceptor. The target compound's total hydrogen bond donor count is 1 (the sulfonamide NH) versus 2 for the hydroxypropyl analog [1]. This difference directly impacts membrane permeability and target binding, as the benzofuransulfonamide class relies on a single sulfonamide NH for zinc coordination in carbonic anhydrase active sites [2].

Medicinal Chemistry Linker Optimization Hydrogen Bonding

Aromatic Substitution: 2,5-Dimethoxy vs. Unsubstituted Benzenesulfonamide – XLogP3-AA and Electron Density

The target compound features a 2,5-dimethoxybenzenesulfonamide with a computed XLogP3-AA of 2.6 and a molecular weight of 391.4 g/mol [1]. The unsubstituted analog CAS 2034206-98-7 (N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide) has a lower molecular weight of 331.4 g/mol and, lacking the two methoxy groups, is predicted to have a lower XLogP3-AA, indicating reduced lipophilicity. In the benzofuransulfonamide class, the benzenesulfonamide substitution pattern is a critical determinant of both potency and isoform selectivity; compounds with electron-donating methoxy groups on the benzenesulfonamide have been shown to achieve KI values against hCA IX as low as 10.0 nM [2].

Lipophilicity SAR Physicochemical Properties

Class-Level Antiproliferative Activity: Benzofuransulfonamide Scaffold Validation Against NCI-60 Panel

The benzofuransulfonamide chemotype to which CAS 2034292-65-2 belongs has demonstrated validated, broad-spectrum antiproliferative activity. In a systematic SAR study, the hit compound 1a from this scaffold exhibited broad-spectrum antiproliferative activity against a panel of tumor cell lines, and the optimized analog 1h achieved an IC50 of 4.13 µM against NCI-H460 non-small cell lung cancer cells, outperforming the positive control cisplatin (IC50 = 4.52 µM) [1]. Furthermore, benzofuran-based sulfonamides designed as carbonic anhydrase inhibitors were assessed against the full NCI-60 panel, with selective growth inhibition observed in certain cancer lines [2]. While direct IC50 data for CAS 2034292-65-2 is not yet published, this class-level evidence establishes the scaffold's relevance for anticancer screening programs.

Anticancer NCI-60 Carbonic Anhydrase

Rotatable Bond Count and Molecular Flexibility: Target vs. Propyl-Linker Analog

CAS 2034292-65-2 has a computed rotatable bond count of 8 [1]. The propyl-linker analog CAS 2034604-03-8 (N-[3-(1-benzofuran-2-yl)propyl]-2,5-dimethoxybenzenesulfonamide), which lacks the methoxy substituent on the linker, is expected to have 7 rotatable bonds. The additional rotatable bond in the target compound arises from the methoxy group on the ethylene linker, increasing conformational flexibility. This flexibility can affect entropic penalties upon protein binding and may influence isoform selectivity within the carbonic anhydrase family, where binding pocket shapes vary significantly between hCA I, II, IX, and XII [2].

Conformational Analysis Molecular Flexibility Drug Design

Optimal Research and Industrial Application Scenarios for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide


Carbonic Anhydrase IX/XII Inhibitor Screening in Hypoxic Tumor Models

Based on the class-level evidence that benzofuransulfonamides achieve KI values of 10.0–97.5 nM against tumor-associated hCA IX and 10.1–71.8 nM against hCA XII [1], CAS 2034292-65-2 is optimally deployed as a screening candidate in enzymatic assays targeting these isoforms. Its 2,5-dimethoxy substitution pattern and methoxyethyl linker provide a distinct physicochemical profile (XLogP3-AA = 2.6, 1 H-bond donor) [2] that differentiates it from other in-class compounds, making it suitable for SAR expansion studies aimed at improving isoform selectivity over cytosolic hCA I and II.

Antiproliferative Screening Against NCI-60 or Comparable Cancer Cell Line Panels

The benzofuransulfonamide scaffold has demonstrated broad-spectrum antiproliferative activity, with optimized analogs achieving IC50 values superior to cisplatin (4.13 µM vs. 4.52 µM in NCI-H460) [3]. CAS 2034292-65-2 should be prioritized for procurement in screening campaigns targeting non-small cell lung cancer, breast cancer, or colon cancer lines, where class-level activity has been observed. Its structural distinction from previously tested analogs ensures that novel SAR insights can be generated.

Linker-Property Relationship Studies in Sulfonamide-Based Probe Design

The 2-methoxyethyl linker of CAS 2034292-65-2 provides a unique hydrogen bond acceptor profile (1 acceptor, 0 donors on the linker) compared to the hydroxypropyl linker of CAS 1448045-02-0 (1 acceptor, 1 donor) [2]. This makes the compound an essential comparator in systematic studies probing the effect of linker hydrogen bonding on membrane permeability, metabolic stability, and target engagement in the benzofuransulfonamide series.

Physicochemical Property Benchmarking for Bis-Methoxy Sulfonamide Libraries

With a computed XLogP3-AA of 2.6, molecular weight of 391.4 g/mol, and 8 rotatable bonds [2], CAS 2034292-65-2 serves as a well-characterized reference standard for calibrating computational models (e.g., QSAR, molecular docking) within benzofuransulfonamide chemical space. Its structural parameters are distinct from both the unsubstituted analog (lower lipophilicity) and the hydroxypropyl analog (additional H-bond donor), providing a defined midpoint in property space for library design.

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